molecular formula C8H5BrN2O B13444222 6-Acetyl-4-bromopyridine-2-carbonitrile CAS No. 1393573-66-4

6-Acetyl-4-bromopyridine-2-carbonitrile

Cat. No.: B13444222
CAS No.: 1393573-66-4
M. Wt: 225.04 g/mol
InChI Key: JFEFLEHOSCFEFK-UHFFFAOYSA-N
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Description

6-Acetyl-4-bromopyridine-2-carbonitrile is an organic compound with the molecular formula C8H5BrN2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of acetyl, bromine, and carbonitrile groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-4-bromopyridine-2-carbonitrile typically involves the bromination of 2-acetylpyridine followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

The cyanation step involves the introduction of a cyano group (-CN) to the brominated intermediate. This can be achieved using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under reflux conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 6-Acetyl-4-bromopyridine-2-carboxylic acid.

    Reduction: 6-Acetyl-4-bromopyridine-2-amine.

Scientific Research Applications

6-Acetyl-4-bromopyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-acetyl-4-bromopyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonitrile group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-pyridinecarbonitrile
  • 2-Acetyl-6-bromopyridine
  • 6-Bromo-2-pyridinecarboxaldehyde
  • 6-Bromopyridine-2-carboxylic acid

Uniqueness

6-Acetyl-4-bromopyridine-2-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups in its structure This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives

Properties

CAS No.

1393573-66-4

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-acetyl-4-bromopyridine-2-carbonitrile

InChI

InChI=1S/C8H5BrN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3

InChI Key

JFEFLEHOSCFEFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C#N)Br

Origin of Product

United States

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